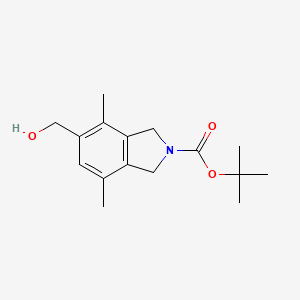
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate is a complex organic compound that features a tert-butyl ester group, a hydroxymethyl group, and a dimethyl-substituted isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use tert-butyl esters as starting materials, which can be synthesized using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is advantageous due to its simplicity and the avoidance of metal catalysts, which can be costly and environmentally harmful.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activity. Specific molecular targets and pathways depend on the context of its application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and isoindole derivatives, such as:
- Tert-butyl 4-[(E)-2-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate]
- Tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate thiosemicarbazone
Uniqueness
Its tert-butyl ester group provides steric hindrance, influencing its reactivity and stability, while the hydroxymethyl and dimethyl groups offer sites for further chemical modification .
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-4,7-dimethyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-10-6-12(9-18)11(2)14-8-17(7-13(10)14)15(19)20-16(3,4)5/h6,18H,7-9H2,1-5H3 |
InChI Key |
QDIQNMZAFOXJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CN(C2)C(=O)OC(C)(C)C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















